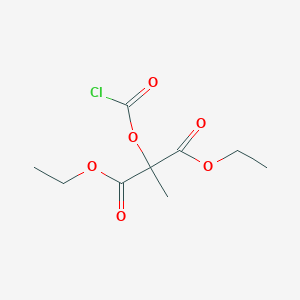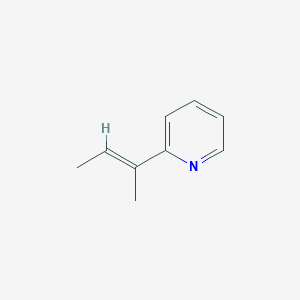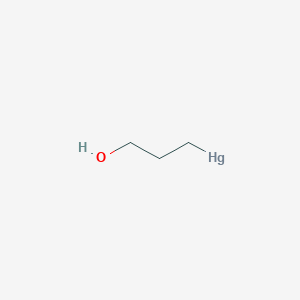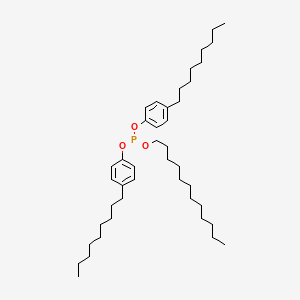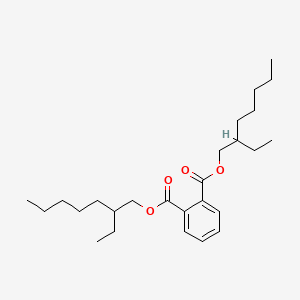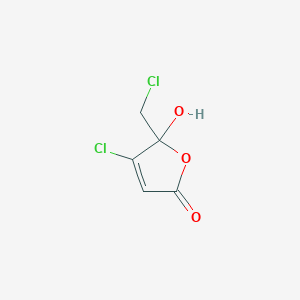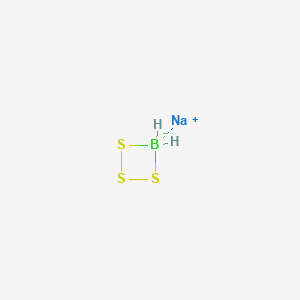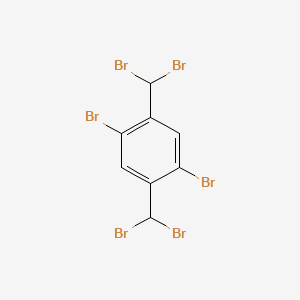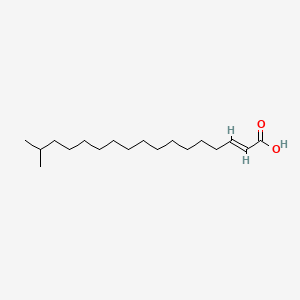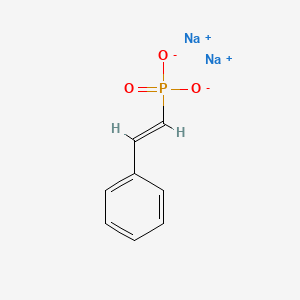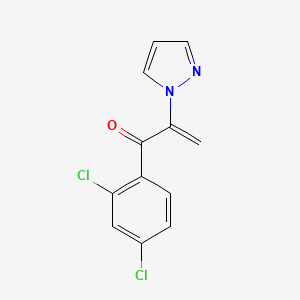![molecular formula C13H10Br2ClNO B12646762 2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 6269-26-7](/img/structure/B12646762.png)
2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 32883, also known as Carbamazepine, is a well-known anticonvulsant and analgesic drug. It is primarily used to treat epilepsy and neuropathic pain, including trigeminal neuralgia. Additionally, it has applications in the treatment of bipolar disorder. Carbamazepine was first approved by the FDA in 1965 and has since become a staple in the management of various neurological conditions .
準備方法
Synthetic Routes and Reaction Conditions
Carbamazepine is synthesized through a multi-step process starting from iminostilbene. The key steps involve:
Cyclization: Iminostilbene undergoes cyclization to form the dibenzazepine ring structure.
Amidation: The dibenzazepine is then subjected to amidation to introduce the carboxamide group, resulting in the formation of Carbamazepine.
Industrial Production Methods
Industrial production of Carbamazepine involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
化学反応の分析
Types of Reactions
Carbamazepine undergoes several types of chemical reactions, including:
Oxidation: Carbamazepine can be oxidized to form Carbamazepine-10,11-epoxide, an active metabolite.
Reduction: Reduction reactions can convert Carbamazepine to its reduced forms, although these are less common.
Substitution: Various substitution reactions can occur, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Carbamazepine-10,11-epoxide: Formed through oxidation and retains anticonvulsant properties.
Hydroxy derivatives: Formed through hydroxylation reactions.
科学的研究の応用
Carbamazepine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of drug metabolism and pharmacokinetics.
Biology: Investigated for its effects on neural cells and its potential neuroprotective properties.
Medicine: Extensively used in clinical trials for epilepsy, bipolar disorder, and neuropathic pain.
作用機序
Carbamazepine exerts its effects primarily by inhibiting sodium channel firing, which stabilizes hyperexcited nerve membranes and reduces synaptic transmission. This action helps to control seizure activity and alleviate pain. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of neurotransmitter release and synaptic plasticity .
類似化合物との比較
Similar Compounds
Oxcarbazepine: A derivative of Carbamazepine with similar anticonvulsant properties but fewer side effects.
Lamotrigine: Another anticonvulsant that also inhibits sodium channels but has a different chemical structure.
Phenytoin: An older anticonvulsant with a similar mechanism of action but different pharmacokinetics.
Uniqueness
Carbamazepine is unique due to its dual role as an anticonvulsant and mood stabilizer. Its ability to form an active metabolite, Carbamazepine-10,11-epoxide, also distinguishes it from other similar compounds .
特性
CAS番号 |
6269-26-7 |
|---|---|
分子式 |
C13H10Br2ClNO |
分子量 |
391.48 g/mol |
IUPAC名 |
2-(2-bromopyridin-1-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide |
InChI |
InChI=1S/C13H10BrClNO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
InChIキー |
TXHYLBIWOLVXOT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



